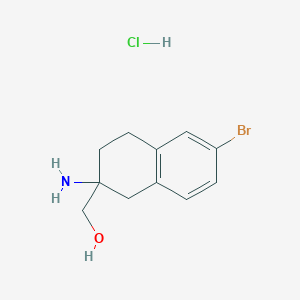

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

Description

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is a brominated tetrahydronaphthalene derivative featuring an amino group and a methanol substituent at the 2-position, with a hydrochloride counterion. Notably, its structural complexity arises from the tetrahydronaphthalene backbone, which introduces stereochemical considerations.

Properties

IUPAC Name |

(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10;/h1-2,5,14H,3-4,6-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOGLQDLTPNUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Br)(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031260-76-9 | |

| Record name | 2-Naphthalenemethanol, 2-amino-6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031260-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride typically involves the following steps:

Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid.

Reduction: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine.

Substitution: Formation of 2-amino-6-azido-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

Scientific Research Applications

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride (CAS 66361-37-3)

- Structural Difference : The hydroxyl group is located at position 1 instead of position 2.

- Implications :

Comparison Table: Positional Isomers

| Property | Target Compound (2-OH) | 1-OH Isomer (CAS 66361-37-3) |

|---|---|---|

| Substituent Positions | Amino and methanol at C2 | Amino at C2, hydroxyl at C1 |

| Molecular Formula | C₁₀H₁₃BrClNO | C₁₀H₁₃BrClNO |

| Potential Applications | Drug intermediate (amino alcohol) | Similar, but steric effects may vary |

Functional Group Analogs

2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS 1461714-77-1)

- Structural Difference: Methanol replaced by a carboxylic acid group.

- Implications: Increased acidity (pKa ~2-3 for carboxylic acid vs. ~15-16 for alcohol). Utility in peptide coupling reactions due to the carboxylic acid moiety .

Comparison Table: Functional Group Analogs

| Property | Target Compound (Methanol) | Carboxylic Acid Derivative |

|---|---|---|

| Functional Group | -CH₂OH | -COOH |

| Reactivity | Esterification, ether formation | Amide/ester synthesis |

| Applications | Chiral alcohol intermediates | Peptide/prodrug synthesis |

Amino Alcohol Hydrochlorides with Alternative Backbones

(Cis-2-Amino-2-methyl-cyclopentyl)-methanol Hydrochloride

- Structural Difference : Cyclopentane ring instead of tetrahydronaphthalene.

- Implications :

- Reduced aromaticity may decrease π-π stacking interactions.

- Smaller ring size could enhance conformational flexibility, impacting binding to biological targets .

Biological Activity

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride, with CAS number 2031260-76-9, is a compound that has garnered attention due to its potential biological activities. This article aims to collate and analyze the available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

- Molecular Formula : C11H15BrClNO

- Molecular Weight : 292.60 g/mol

- Purity : 95%

This compound features a tetrahydronaphthalene core with an amino group and a bromine substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Protein Synthesis : Compounds in this class have shown the ability to inhibit protein synthesis in vitro and in vivo. For instance, studies involving related tetrahydronaphthalene derivatives have demonstrated their potential as inhibitors of ATP synthase in Mycobacterium tuberculosis, suggesting a mechanism that could be relevant for antimicrobial activity .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. In particular, tetrahydronaphthalene derivatives have been reported to exhibit significant antiproliferative activity comparable to established chemotherapeutic agents such as doxorubicin .

- Antimicrobial Properties : Preliminary studies suggest that the presence of the bromine atom enhances the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicates that halogen substitutions can significantly impact the antibacterial potency .

Anticancer Activity

A study conducted on a series of tetrahydronaphthalene derivatives revealed that certain modifications at the 6-position (such as bromination) enhanced their cytotoxic effects against cancer cell lines like Jurkat and A-431. The IC50 values for these compounds were determined to be lower than those of standard treatments, indicating promising anticancer potential .

Antimicrobial Efficacy

In a comparative analysis of various tetrahydronaphthalene compounds, it was found that those with electron-withdrawing groups exhibited improved antibacterial activities. The Minimum Inhibitory Concentration (MIC) values were notably lower for compounds with bromo substituents compared to their non-halogenated counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis has identified key features that contribute to the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Bromination at 6-position | Increases cytotoxicity and antimicrobial activity |

| Amino group at 2-position | Essential for interaction with target proteins |

| Alkyl substitutions | Can enhance lipophilicity and cellular uptake |

These findings suggest that careful modification of the chemical structure can lead to enhanced biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.